Cas no 753023-57-3 (tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate)

Tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate is a versatile carbamate-protected cyclopropylamine derivative, widely utilized in organic synthesis and pharmaceutical research. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions, and a 2-hydroxyethyl-substituted cyclopropane ring, offering functionalization opportunities. The compound is particularly valuable in peptide synthesis and as a building block for bioactive molecules due to its rigid cyclopropyl scaffold and hydroxyl handle for further derivatization. Its high purity and well-defined reactivity make it a reliable intermediate for constructing complex molecular architectures. Suitable for controlled reactions, it is commonly employed in medicinal chemistry and materials science applications.
tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate structure
753023-57-3 structure
Product Name:tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
CAS No:753023-57-3
MF:C10H19NO3
MW:201.262763261795
MDL:MFCD24444732
CID:561778
PubChem ID:12993139
Update Time:2025-06-12

tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,[1-(2-hydroxyethyl)cyclopropyl]-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl 1-(2-hydroxyethyl)cyclopropylcarbamate
    • tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
    • [1-(2-Hydroxy-ethyl)-cyclopropyl]-carbamic acid tert-butyl ester
    • ZYKQKYDJZPJMEF-UHFFFAOYSA-N
    • N-Boc-1-(2-hydroxyethyl)cyclopropanamine
    • tert-Butyl [1-(2-hydroxyethyl)cyclopropyl]carbamate
    • A934303
    • SY258646
    • AS-42441
    • 2-[1-(Boc-amino)cyclopropyl]ethanol
    • AKOS027324721
    • SCHEMBL3369497
    • FT-0762777
    • DTXSID601183875
    • EN300-95747
    • CS-0047279
    • 753023-57-3
    • Carbamic acid, [1-(2-hydroxyethyl)cyclopropyl]-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl[1-(2-hydroxyethyl)cyclopropyl]carbamate
    • TERT-BUTYL(1-(2-HYDROXYETHYL)CYCLOPROPYL)CARBAMATE
    • TERT-BUTYL (1-(2-HYDROXYETHYL)CYCLOPROPYL)CARBAMATE
    • WLZ3346
    • MFCD24444732
    • 1,1-Dimethylethyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
    • DA-41438
    • MDL: MFCD24444732
    • Inchi: 1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4-5-10)6-7-12/h12H,4-7H2,1-3H3,(H,11,13)
    • InChI Key: ZYKQKYDJZPJMEF-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1(CCO)CC1)=O

Computed Properties

  • Exact Mass: 201.13649347g/mol
  • Monoisotopic Mass: 201.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 58.6Ų

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tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:753023-57-3)tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
Order Number:A934303
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:13
Price ($):265.0
Email:sales@amadischem.com

Additional information on tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate

Research Brief on tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate (CAS: 753023-57-3) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate (CAS: 753023-57-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its cyclopropyl and hydroxyethyl functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in the development of protease inhibitors and modulators of protein-protein interactions. The unique structural features of this compound, including its sterically hindered cyclopropane ring, contribute to its ability to confer metabolic stability and target specificity in therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate as a key building block in the synthesis of novel hepatitis C virus (HCV) NS3/4A protease inhibitors. The research demonstrated that incorporation of this moiety significantly improved the pharmacokinetic properties of the lead compounds, with enhanced oral bioavailability and reduced hepatic clearance. Molecular docking studies revealed that the cyclopropyl group facilitates optimal binding to the S1 pocket of the NS3/4A protease, while the carbamate functionality contributes to hydrogen bonding interactions with key amino acid residues.

In the realm of neurodegenerative disease research, a team at MIT reported the application of 753023-57-3 in the development of γ-secretase modulators for Alzheimer's disease treatment. The compound's ability to maintain the strained cyclopropane conformation was found to be crucial for selective modulation of γ-secretase processing of amyloid precursor protein, reducing production of pathogenic Aβ42 peptides while sparing Notch signaling pathways. This selective modulation represents a significant advancement over previous pan-inhibitors that caused dose-limiting toxicities in clinical trials.

Recent synthetic methodology developments have also expanded the utility of tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate. A 2024 Nature Communications paper described a novel photoredox-catalyzed decarboxylative coupling reaction that enables efficient derivatization of this scaffold. This breakthrough allows for late-stage functionalization under mild conditions, significantly expanding the structural diversity accessible from this key intermediate. The methodology was successfully applied to create a library of 78 derivatives, several of which showed promising activity against resistant bacterial strains in preliminary screening.

From a pharmaceutical formulation perspective, researchers have investigated the solid-state properties of 753023-57-3 and its derivatives. A comprehensive polymorph screening study published in Crystal Growth & Design identified three distinct crystalline forms of the parent compound, with Form II demonstrating optimal stability and dissolution characteristics for oral dosage forms. This understanding has enabled more robust formulation strategies for drug candidates incorporating this structural motif.

Looking forward, the unique properties of tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate position it as a valuable scaffold in multiple therapeutic areas. Current research directions include its application in targeted protein degradation (PROTACs), where its rigidity and synthetic handle density make it particularly suitable for linker design. Additionally, its potential in covalent inhibitor development is being explored through strategic incorporation of electrophilic warheads. As synthetic accessibility continues to improve and biological understanding deepens, this compound class is poised to make significant contributions to addressing unmet medical needs across multiple disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:753023-57-3)tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
A934303
Purity:99%
Quantity:5g
Price ($):265.0
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